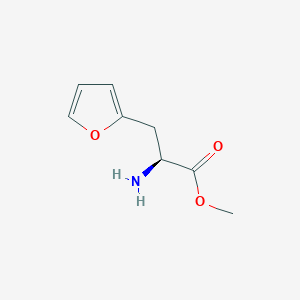

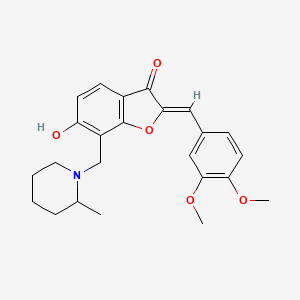

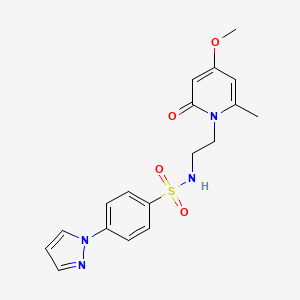

![molecular formula C15H17NO4S B2604374 (1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705497-67-1](/img/structure/B2604374.png)

(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.36. The purity is usually 95%.

BenchChem offers high-quality (1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antihypertensive Agents

The compound , due to its chiral 2,3-dihydro-1,4-benzodioxane motif, is extensively utilized in medicinal chemistry, particularly in the synthesis of antihypertensive agents. These agents work by blocking alpha-adrenergic receptors, reducing vascular resistance, and thereby lowering blood pressure . The chiral motif’s absolute configuration significantly influences biological activity, with certain configurations exhibiting stronger affinities for the target receptors .

Enzymatic Synthesis: Biocatalysis

In the field of enzymatic synthesis, the compound serves as a substrate for engineered enzymes like Candida antarctica lipase B. Mutants of this enzyme have been developed to catalyze the kinetic resolution of the compound, leading to the production of optically pure enantiomers. This process is crucial for creating compounds with high biological activity and is a step forward in the development of new strategies for enzyme evolution .

Organic Synthesis: Chiral Building Blocks

The compound’s chiral motif is also a valuable building block in organic synthesis. It has been used in palladium-catalyzed intramolecular etherification and O-arylation coupling reactions to produce various biologically active molecules with high enantioselectivity .

Neuropharmacology: Serotonin Receptor Affinity

Some derivatives of the compound have shown affinity towards serotonin receptors, which are implicated in conditions such as schizophrenia, headaches, and nervous breakdowns. This makes the compound a potential candidate for the development of new neuropharmacological drugs .

Natural Product Synthesis: Antihepatotoxic Activities

The compound’s motif is found in natural products like silybin, which is known for its antihepatotoxic activities. This highlights the compound’s relevance in the synthesis of natural product derivatives that can be used in the treatment of liver diseases .

Pharmacology: α-Adrenergic Blocking

Due to its α-adrenergic blocking properties, the compound is used in pharmacology to develop drugs that can treat conditions like hypertension. This application is closely related to its use in medicinal chemistry but focuses more on the pharmacodynamics and pharmacokinetics of the drugs developed from this compound .

Bioactive Compound Development: Antipsychotic and Anxiolytic Properties

The compound’s derivatives have been explored for their antipsychotic and anxiolytic properties, making them valuable in the development of treatments for mental health disorders. The ability to synthesize enantiomerically pure derivatives enhances the therapeutic potential of these compounds .

Catalysis Research: Asymmetric Hydrogenation

In catalysis research, the compound is used in asymmetric hydrogenation reactions, which are essential for producing enantiomerically pure substances. The development of versatile catalyst systems for this purpose has been a significant advancement in the field .

Eigenschaften

IUPAC Name |

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-21(18,16-11-2-1-3-12(16)5-4-11)13-6-7-14-15(10-13)20-9-8-19-14/h1-2,6-7,10-12H,3-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEXBXXCWSYODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

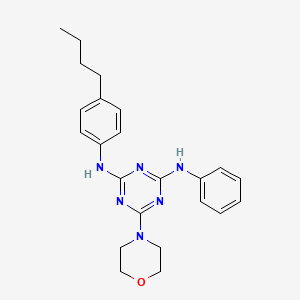

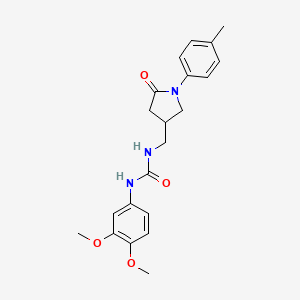

![N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2604291.png)

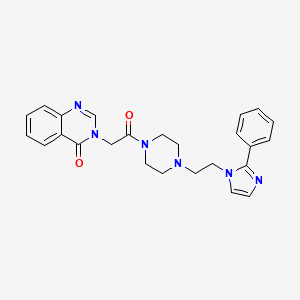

![N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

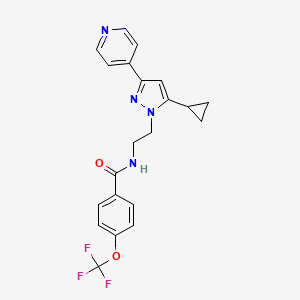

![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2604302.png)

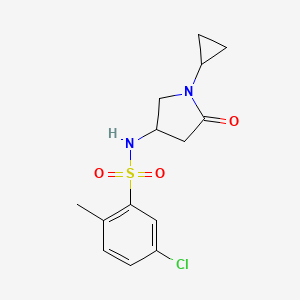

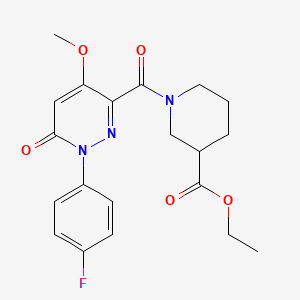

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2-methoxycarbonylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B2604303.png)